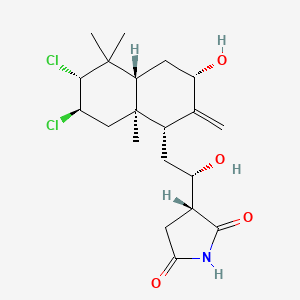
Dichlorolissoclimide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichlorolissoclimide is a natural product found in Pleurobranchus forskalii, Pleurobranchus albiguttatus, and Lissoclinum with data available.
科学的研究の応用
Dichlorolissoclimide has been shown to selectively inhibit protein synthesis in mammalian cells while sparing bacterial translation processes. In experiments using HeLa cells, this compound significantly inhibited protein synthesis while only marginally affecting DNA synthesis (30% inhibition) and not impacting RNA transcription . The compound's action appears to be reversible; upon washout, cells recover their protein synthesis capabilities within approximately four hours .
Comparative Efficacy with Related Compounds
When compared to chlorolissoclimide, another lissoclimide derivative, this compound demonstrates slightly lower potency in inhibiting protein synthesis. Chlorolissoclimide has an IC50 value of about 0.7 μM, making it more effective than this compound in certain contexts .
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| This compound | ~1.25 | Inhibits elongation in eukaryotic cells |
| Chlorolissoclimide | ~0.7 | More potent inhibitor of protein synthesis |
Potential Therapeutic Applications
Given its ability to inhibit protein synthesis selectively, this compound holds promise for various therapeutic applications:
- Cancer Therapy : The cytotoxic properties may be harnessed to target rapidly dividing cancer cells by disrupting their protein synthesis machinery.
- Antiviral Strategies : By inhibiting host cell translation, it may also serve as a potential antiviral agent against viruses that rely on host cellular machinery for replication.
- Research Tool : As a selective inhibitor of translation, it can be utilized in research settings to study the roles of specific proteins in cellular processes.
Case Studies and Research Findings
Various studies have explored the implications of this compound in both laboratory and clinical settings:
- In Vitro Studies : Research has demonstrated that this compound effectively inhibits translation in mammalian cell extracts without affecting bacterial systems, suggesting its potential use in targeted therapies that minimize off-target effects .
- Cellular Recovery Experiments : Studies involving HeLa cells have shown that the inhibition of protein synthesis is reversible, allowing for the recovery of normal cellular functions post-treatment .
- Comparative Analysis with Other Inhibitors : this compound's mechanism was compared to other known inhibitors like anisomycin and phyllanthoside, providing insights into its unique action profile within the context of eukaryotic translation .
特性
分子式 |
C20H29Cl2NO4 |
|---|---|
分子量 |
418.4 g/mol |
IUPAC名 |
(3R)-3-[(1S)-2-[(1R,3S,4aR,6R,7R,8aR)-6,7-dichloro-3-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-hydroxyethyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H29Cl2NO4/c1-9-11(6-14(25)10-5-16(26)23-18(10)27)20(4)8-12(21)17(22)19(2,3)15(20)7-13(9)24/h10-15,17,24-25H,1,5-8H2,2-4H3,(H,23,26,27)/t10-,11+,12-,13+,14+,15+,17+,20-/m1/s1 |
InChIキー |
RXKVVHDLUDIYSP-VVHTYQJQSA-N |
異性体SMILES |
C[C@]12C[C@H]([C@@H](C([C@@H]1C[C@@H](C(=C)[C@@H]2C[C@@H]([C@H]3CC(=O)NC3=O)O)O)(C)C)Cl)Cl |
正規SMILES |
CC1(C2CC(C(=C)C(C2(CC(C1Cl)Cl)C)CC(C3CC(=O)NC3=O)O)O)C |
同義語 |
dichlorolissoclimide |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















